Empagliflozin

Description

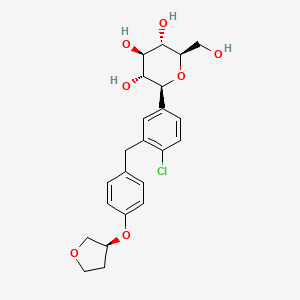

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBWASQILIWPZMG-QZMOQZSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026093 | |

| Record name | Empagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864070-44-0 | |

| Record name | Empagliflozin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864070-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Empagliflozin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864070440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Empagliflozin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Empagliflozin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5S,6R)-2-(4-chloro-3-(4-((S)-tetrahydrofuran-3-yloxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EMPAGLIFLOZIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDC1R2M35U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Empagliflozin mechanism of action on a cellular level

An In-depth Technical Guide on the Cellular Mechanism of Action of Empagliflozin

Introduction

This compound is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a protein primarily located in the proximal convoluted tubules of the kidneys.[1][2] Initially developed as an oral hypoglycemic agent for the management of type 2 diabetes mellitus, its clinical benefits have been shown to extend significantly to cardiovascular and renal protection, independent of its glucose-lowering effects.[2][3][4] This guide provides a detailed examination of the cellular and molecular mechanisms underpinning the pleiotropic effects of this compound, targeting an audience of researchers, scientists, and drug development professionals.

Core Mechanism: Selective SGLT2 Inhibition in the Renal Proximal Tubule

The primary mechanism of action of this compound is the competitive and reversible inhibition of SGLT2 in the S1 and S2 segments of the renal proximal tubule.[1][3] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into circulation.[1][2][5]

Structural Basis of Inhibition

Cryogenic electron microscopy has revealed the structural basis for this compound's inhibitory action.[6][7][8] this compound binds to the human SGLT2-MAP17 complex, occupying both the sugar-substrate binding site and the external vestibule.[6][7][9] This binding locks the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for the transport of sodium and glucose across the apical membrane of the proximal tubule cells.[6][7][8] The interaction involves the glucoside group of this compound, which likely mimics the binding of glucose, and its hydrophobic aglycone tail, which contributes to its high affinity and selectivity.[9]

Binding Kinetics and Selectivity

This compound is a potent inhibitor of human SGLT2 (hSGLT-2) and exhibits high selectivity over other SGLT isoforms. This selectivity is crucial for minimizing off-target effects, such as gastrointestinal side effects associated with SGLT1 inhibition in the gut. The binding to SGLT2 is competitive with glucose and has a half-life of approximately one hour.[10][11]

| Parameter | Value | Target | Reference |

| IC₅₀ | 3.1 nM | hSGLT-2 | [10][11] |

| Selectivity | >2000-fold | hSGLT-2 vs. hSGLT-1 | [12] |

Table 1: this compound Binding Affinity and Selectivity. This table summarizes key quantitative data on this compound's interaction with human SGLT transporters. IC₅₀ represents the half-maximal inhibitory concentration.

Downstream Effects in Proximal Tubule Cells

By inhibiting SGLT2, this compound reduces the reabsorption of glucose and sodium, leading to increased urinary excretion of both.[1][2] This has several downstream consequences at the cellular level within the proximal tubules:

-

Reduced Glycotoxicity: By preventing excessive glucose entry, this compound mitigates high glucose-induced cellular stress. In in-vitro models using human kidney proximal tubule cells (HK2), this compound was shown to attenuate the high glucose-induced expression of inflammatory and fibrotic markers such as Toll-like receptor-4, NF-κB, activator protein 1, and collagen IV.[13]

-

Metabolic Reprogramming: The reduction in glucose uptake forces a metabolic shift. Studies suggest this compound normalizes aberrant glycolysis, characterized by the accumulation of HIF-1α, in diabetic kidneys.[14][15] This helps restore normal cellular metabolism and reduces the accumulation of harmful glycolysis byproducts.[14]

-

Modulation of Ion Transporters: SGLT2 inhibition has been shown to indirectly affect the activity of other ion transporters in the proximal tubule, most notably the Na+/H+ exchanger 3 (NHE3).[16][17][18] The natriuretic effect of this compound is partly mediated by the suppression of NHE3 activity, which contributes to the reduction in overall sodium reabsorption.[16][19]

References

- 1. droracle.ai [droracle.ai]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Mechanism of Action of SGLT-2 inhibitors – My Endo Consult [myendoconsult.com]

- 4. portlandpress.com [portlandpress.com]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. Structural basis of inhibition of the human SGLT2-MAP17 glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. structural-basis-of-inhibition-of-the-human-sglt2-map17-glucose-transporter - Ask this paper | Bohrium [bohrium.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound, a novel selective sodium glucose cotransporter-2 (SGLT-2) inhibitor: characterisation and comparison with other SGLT-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Mechanistic evaluation of the inhibitory effect of four SGLT-2 inhibitors on SGLT 1 and SGLT 2 using physiologically based pharmacokinetic (PBPK) modeling approaches [frontiersin.org]

- 13. Effects of SGLT2 inhibition in human kidney proximal tubular cells--renoprotection in diabetic nephropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. JCI Insight - Renal protective effects of this compound via inhibition of EMT and aberrant glycolysis in proximal tubules [insight.jci.org]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Critical Analysis of the Effects of SGLT2 Inhibitors on Renal Tubular Sodium, Water and Chloride Homeostasis and Their Role in Influencing Heart Failure Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect SGLT2 inhibitors on heart failure by sodium-hydrogen exchange? - - PACE-CME [pace-cme.org]

- 19. search.lib.uts.edu.au [search.lib.uts.edu.au]

A Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Empagliflozin

Audience: Researchers, scientists, and drug development professionals.

This document provides an in-depth overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of empagliflozin, a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). The data presented is compiled from various in vitro and in vivo studies in key preclinical animal models, offering a foundational understanding for drug development and research applications.

Pharmacodynamics: Mechanism and Effects

This compound exerts its glucose-lowering effect through a novel, insulin-independent mechanism by inhibiting SGLT2 in the kidneys.[1] SGLT2 is the primary transporter responsible for reabsorbing the majority of glucose filtered by the glomeruli back into circulation.[2][3] By selectively blocking this transporter, this compound promotes the excretion of excess glucose in the urine, thereby reducing blood glucose levels.[4][5]

In Vitro Activity

Early in vitro studies using cell lines over-expressing human SGLT proteins established this compound as a potent and highly selective SGLT2 inhibitor. These assays are crucial for determining the intrinsic activity and specificity of the compound.

Table 1: In Vitro and In Vivo Pharmacodynamic Properties of this compound

| Parameter | Value | Species/Model | Reference |

|---|---|---|---|

| IC₅₀ (hSGLT2) | 3.1 nM | Human SGLT2 expressing cell line | [6] |

| Selectivity | >2,500-fold vs. hSGLT1 | Human SGLT1/2 expressing cell lines | [6] |

| ED₅₀ (Blood Glucose Lowering) | 0.6 mg/kg | Diabetic Zucker rats |[7] |

In Vivo Pharmacological Effects

Preclinical studies in various animal models of diabetes and obesity have consistently demonstrated the efficacy of this compound in improving glycemic control and other metabolic parameters.

-

Urinary Glucose Excretion (UGE): Across multiple species, including mice, rats, and dogs, oral administration of this compound leads to a dose-dependent increase in UGE.[4][7] This is the primary pharmacodynamic effect and the direct result of SGLT2 inhibition.

-

Blood Glucose Reduction: In diabetic rodent models, such as Zucker rats, this compound significantly lowers blood glucose levels.[7] A single 3 mg/kg oral dose in Zucker rats resulted in a maximum blood glucose reduction of -11.4 mM about 3 hours post-administration.[7]

-

Glycated Hemoglobin (HbA1c): Chronic treatment with this compound leads to clinically relevant reductions in HbA1c in diabetic animal models.[6] A five-week treatment in diabetic rodents reduced HbA1c levels by up to 1.1% (at 3 mg/kg) compared to a 1.1% increase in vehicle-treated animals.[6]

-

Body Weight: Unlike many anti-diabetic agents, this compound treatment is associated with a reduction in body weight in obese animal models, which is attributed to the caloric loss from urinary glucose excretion.[4][7]

References

- 1. blog.irjpl.org [blog.irjpl.org]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor this compound in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic insights of this compound mediated cardiac benefits: Nearing the starting line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The SGLT2 Inhibitor this compound for the Treatment of Type 2 Diabetes Mellitus: a Bench to Bedside Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor this compound in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]

The Core Molecular Signaling Pathways Modulated by Empagliflozin Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, has demonstrated significant cardiovascular and renal benefits beyond its glucose-lowering effects. A growing body of evidence indicates that these protective effects are mediated through the modulation of several key intracellular signaling pathways. This technical guide provides a comprehensive overview of the core molecular pathways affected by this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the signaling cascades.

AMPK/mTOR Signaling Pathway: A Central Hub for Cellular Energy Sensing

The AMP-activated protein kinase (AMPK) is a crucial sensor of cellular energy status, activated under conditions of low ATP. Once activated, AMPK orchestrates a switch from anabolic to catabolic processes to restore energy homeostasis. A key downstream target of AMPK is the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and autophagy. This compound has been shown to activate AMPK, leading to the subsequent inhibition of the mTOR pathway.[1][2] This modulation is believed to contribute to the cardioprotective effects of the drug.

Quantitative Data: this compound's Effect on AMPK/mTOR Signaling

| Target Protein | Model System | Treatment | Fold Change/Effect | Reference |

| p-AMPK | Diabetic mice | This compound | 2.79-fold increase | [3] |

| p-AMPK | High glucose-treated cardiomyocytes | This compound | Increased phosphorylation | [2] |

| p-mTOR | Diabetic mice | This compound | Decreased phosphorylation | [4] |

| p-ULK1 | Diabetic mice | This compound | Decreased phosphorylation (indicative of autophagy activation) | [4] |

Signaling Pathway Diagram: AMPK/mTOR

Caption: this compound activates AMPK, which in turn inhibits mTOR signaling.

SIRT1 Signaling Pathway: Linking Metabolism and Longevity

Sirtuin 1 (SIRT1) is an NAD+-dependent deacetylase that plays a critical role in regulating metabolism, inflammation, and cellular stress responses. It is a key mediator of the beneficial effects of caloric restriction. This compound has been shown to upregulate SIRT1 expression and activity, which is implicated in its protective effects against mitochondrial dysfunction and apoptosis.

Quantitative Data: this compound's Effect on SIRT1 Signaling

| Target Protein/Process | Model System | Treatment | Fold Change/Effect | Reference |

| SIRT1 expression | Ethanol-induced cardiomyocyte injury | This compound | Increased expression | [5] |

| p-Akt | Ethanol-induced cardiomyocyte injury | This compound | Increased phosphorylation | [5] |

| p-STAT3 | Wounded skin of diabetic rats | Oral this compound (20mg/kg) | ~39% increase | [6] |

Signaling Pathway Diagram: SIRT1

Caption: this compound activates SIRT1, leading to downstream pro-survival effects.

NF-κB Signaling Pathway: The Inflammatory Response

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines and chemokines. Chronic activation of NF-κB is implicated in a variety of inflammatory diseases. This compound has been demonstrated to inhibit the NF-κB pathway, contributing to its anti-inflammatory properties.

Quantitative Data: this compound's Effect on NF-κB Signaling

| Target Protein | Model System | Treatment | Fold Change/Effect | Reference |

| p65 NF-κB | NASH rat model | This compound (30 mg/kg) | Significant decrease vs. NASH group (P<0.001) | [7] |

| Nuclear p65 | High glucose-treated astrocytes | This compound | Reduced nuclear translocation | [8] |

Signaling Pathway Diagram: NF-κB

Caption: this compound inhibits the nuclear translocation of NF-κB.

JAK-STAT Signaling Pathway: Cytokine Signaling and Cellular Responses

The Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors, regulating processes such as cell growth, survival, and differentiation. Dysregulation of this pathway is associated with various diseases, including inflammatory conditions and cancer. This compound has been shown to activate the JAK2/STAT3 signaling pathway, which is implicated in its cardioprotective effects.[9][10]

Quantitative Data: this compound's Effect on JAK-STAT Signaling

| Target Protein | Model System | Treatment | Effect | Reference |

| JAK-2 | Patients with Type 2 Cardiorenal Syndrome | This compound | Increased levels | [11] |

| STAT-3 | Patients with Type 2 Cardiorenal Syndrome | This compound | Increased levels | [11] |

| IL-6 | Patients with Type 2 Cardiorenal Syndrome | This compound | Decreased levels | [11] |

Signaling Pathway Diagram: JAK-STAT

Caption: this compound activates the JAK2/STAT3 signaling pathway.

Oxidative Stress and Apoptosis

This compound has been shown to mitigate oxidative stress and reduce apoptosis in various cell types and animal models. This is achieved through the modulation of antioxidant enzyme activity and the expression of apoptosis-related proteins.

Quantitative Data: this compound's Effect on Oxidative Stress and Apoptosis

| Marker | Model System | Treatment | Effect | Reference |

| Oxidative Stress | ||||

| SOD activity | Hereditary hypertriglyceridemic rats (kidney cortex) | This compound | 0.067 ± 0.01 to 0.088 ± 0.01 U/mg | [12] |

| GSH-Px activity | Hereditary hypertriglyceridemic rats (kidney cortex) | This compound | 128 ± 12 to 186 ± 15 µM NADPH/min/mg | [12] |

| TBARS | Hereditary hypertriglyceridemic rats (kidney cortex) | This compound | 0.681 ± 0.02 to 0.560 ± 0.03 nM/mg | [12] |

| ROS generation | High glucose-treated peritoneal mesothelial cells | This compound | Significantly inhibited increase | [13] |

| Apoptosis | ||||

| TUNEL positive β-cells | Type 1 diabetic mice | This compound (3mg/kg) | Significant decrease vs. vehicle (P<0.05) | [14] |

| Caspase-3 expression | High glucose-treated H9C2 cells | This compound (1 and 5 μM) | Rescued HG-induced increase (P<0.05) | [15] |

| Caspase-3 activity | Doxorubicin-treated mice (heart tissue) | This compound | Reduced activity | [16] |

| TUNEL positive cells | High glucose-treated HK-2 cells | This compound | Markedly reduced apoptosis | [17] |

| NLRP3/caspase-1/GSDMD | Diabetic pancreatic tissue | This compound | Reduced expression | [18] |

| P<0.05, ** P<0.01 |

Detailed Experimental Protocols

Western Blot for Phosphorylated Proteins (e.g., p-AMPK)

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-total-AMPK)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Homogenize cells or tissues in RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Load 20-50 µg of protein per lane on an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1-2 hours.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (typically 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (typically 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software and normalize the phosphorylated protein signal to the total protein signal.

SIRT1 Activity Assay (Fluorometric)

Materials:

-

SIRT1 activity assay kit (containing SIRT1 substrate, NAD+, developer, and stop solution)

-

Cell or tissue lysates

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to the kit's instructions.

-

Reaction Setup: In a 96-well plate, add assay buffer, NAD+, and the SIRT1 substrate.

-

Enzyme Addition: Add the cell lysate containing SIRT1 to initiate the reaction. Include a no-enzyme control.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Development: Add the developer solution to each well and incubate for 15-30 minutes at 37°C.

-

Stop Reaction: Add the stop solution to each well.

-

Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Data Analysis: Calculate SIRT1 activity by subtracting the background fluorescence (no-enzyme control) from the sample fluorescence.

NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

Materials:

-

Cells grown on coverslips

-

Paraformaldehyde (4%) for fixation

-

Triton X-100 (0.1%) for permeabilization

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody (anti-NF-κB p65)

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound and/or a stimulant of NF-κB activation.

-

Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Blocking: Block with 5% BSA in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate with anti-NF-κB p65 antibody (typically 1:200 dilution in blocking solution) overnight at 4°C.

-

Washing: Wash three times with PBS.

-

Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (typically 1:500 dilution in blocking solution) for 1 hour at room temperature in the dark.

-

Washing: Wash three times with PBS.

-

Nuclear Staining: Incubate with DAPI for 5 minutes.

-

Mounting: Mount the coverslips on microscope slides with mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Measurement of Reactive Oxygen Species (ROS)

Materials:

-

Cell-permeable fluorescent probe (e.g., DCFDA)

-

Cell culture medium

-

Fluorescence plate reader or flow cytometer

Procedure:

-

Cell Culture and Treatment: Culture cells and treat with this compound and/or an ROS inducer.

-

Probe Loading: Incubate the cells with the fluorescent probe (e.g., 10 µM DCFDA) for 30-60 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or flow cytometer at the appropriate excitation and emission wavelengths.

-

Data Analysis: Normalize the fluorescence intensity to the number of cells or protein concentration.

TUNEL Assay for Apoptosis

Materials:

-

TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and reaction buffer)

-

Paraformaldehyde (4%) for fixation

-

Permeabilization solution (e.g., Triton X-100)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Prepare fixed and permeabilized cells or tissue sections.

-

TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) at 37°C for 1 hour in a humidified chamber.

-

Washing: Wash the samples with PBS.

-

Detection: If using a biotin-labeled dUTP, incubate with a fluorescently-labeled streptavidin conjugate.

-

Nuclear Counterstaining: Stain the nuclei with a fluorescent dye like DAPI.

-

Imaging and Analysis: Visualize the samples under a fluorescence microscope and quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion

This compound exerts its beneficial effects through a complex interplay of multiple molecular signaling pathways. Its ability to activate AMPK and SIRT1, while inhibiting mTOR and NF-κB, positions it as a multifaceted therapeutic agent. Furthermore, its modulation of the JAK-STAT pathway and its capacity to reduce oxidative stress and apoptosis contribute significantly to its cardioprotective and renoprotective properties. This guide provides a foundational understanding of these mechanisms, offering valuable insights for researchers and drug development professionals in the field. Further investigation into the intricate crosstalk between these pathways will continue to elucidate the full spectrum of this compound's therapeutic actions.

References

- 1. This compound-activated AMPK elicits neuroprotective properties in reserpine-induced depression via regulating dynamics of hippocampal autophagy/inflammation and PKCζ-mediated neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound rescues diabetic myocardial microvascular injury via AMPK-mediated inhibition of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound mitigates type 2 diabetes-associated peripheral neuropathy: a glucose-independent effect through AMPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound ameliorates diabetic cardiomyopathy via regulated branched-chain amino acid metabolism and mTOR/p-ULK1 signaling pathway-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound Attenuates High-Glucose-Induced Astrocyte Activation and Inflammation via NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound activates JAK2/STAT3 signaling and protects cardiomyocytes from hypoxia/reoxygenation injury under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Effect of this compound on Janus Kinase 2/Signal Transducer and Activator of Transcription 3 Pathway in Patients with Type 2 Cardiorenal Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. anatoljcardiol.com [anatoljcardiol.com]

- 12. Complex Positive Effects of SGLT-2 Inhibitor this compound in the Liver, Kidney and Adipose Tissue of Hereditary Hypertriglyceridemic Rats: Possible Contribution of Attenuation of Cell Senescence and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The antioxidative effects of this compound on high glucose‑induced epithelial-mesenchymal transition in peritoneal mesothelial cells via the Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. This compound Prevent High-Glucose Stimulation Inducing Apoptosis and Mitochondria Fragmentation in H9C2 Cells through the Calcium-Dependent Activation Extracellular Signal-Regulated Kinase 1/2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The SGLT-2 inhibitor this compound improves myocardial strain, reduces cardiac fibrosis and pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Protects HK-2 Cells from High Glucose-Mediated Injuries via a Mitochondrial Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound protects diabetic pancreatic tissue from damage by inhibiting the activation of the NLRP3/caspase-1/GSDMD pathway in pancreatic β cells: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

Empagliflozin and its impact on mitochondrial function and biogenesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of empagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, on mitochondrial function and biogenesis. Beyond its established role in glycemic control, this compound exerts profound effects on cellular energy metabolism, positioning it as a molecule of significant interest in cardiovascular and metabolic research. This document provides a comprehensive overview of the core signaling pathways, quantitative effects on mitochondrial bioenergetics, and detailed experimental methodologies.

Core Signaling Pathways Modulated by this compound

This compound orchestrates a cascade of signaling events that converge on the enhancement of mitochondrial function and the promotion of mitochondrial biogenesis. The principal pathway implicated is the AMPK/SIRT1/PGC-1α axis, a master regulatory network governing cellular energy homeostasis.

Activation of AMP-activated protein kinase (AMPK) is a key initiating event.[1][2] this compound has been shown to increase the phosphorylation of AMPK, leading to its activation.[3] Activated AMPK, in turn, influences two major downstream effectors: sirtuin-1 (SIRT1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][4]

SIRT1, a NAD+-dependent deacetylase, is activated by the altered energy status induced by this compound.[1] SIRT1 activation further potentiates the activity of PGC-1α through deacetylation. PGC-1α is a master regulator of mitochondrial biogenesis.[2][5] Its activation leads to the increased expression of nuclear respiratory factor 1 (NRF-1) and mitochondrial transcription factor A (TFAM), key transcription factors that drive the replication of mitochondrial DNA and the synthesis of mitochondrial proteins.[6]

The culmination of this signaling cascade is an increase in the number and functional capacity of mitochondria, leading to enhanced cellular respiration and ATP production.

Quantitative Impact on Mitochondrial Function

This compound's influence on mitochondrial bioenergetics is quantifiable through several key parameters, including mitochondrial respiration, ATP production, and the expression of key regulatory proteins.

Mitochondrial Respiration

Studies have consistently demonstrated that this compound enhances mitochondrial respiratory capacity.[7][8][9] High-resolution respirometry analyses have revealed improvements in both Complex I- and Complex II-linked respiration, indicating a broad enhancement of the electron transport chain's function.[10]

| Parameter | Model System | Treatment | Change from Control | Reference |

| Oxidative Phosphorylation Capacity | Failing murine hearts | This compound (10 mg/kg) | Significantly improved | [7] |

| Complex I-II Respiration | Skeletal muscle mitochondria (sedentary mice) | This compound (10mg/kg diet) | -17% | [10] |

| Complex I-II Respiration | Skeletal muscle mitochondria (exercise-trained mice) | This compound (10mg/kg diet) | No significant change | [10] |

| State 3 Respiration (Complex I) | H9c2 cells | This compound | Increased | [3] |

| Mitochondrial Respiration | PAH Microvascular Endothelial Cells | This compound | Enhanced | [11] |

ATP Production

A critical outcome of improved mitochondrial respiration is the enhanced production of ATP. This compound has been shown to increase both cytosolic and mitochondrial ATP levels, contributing to an improved cellular energy status.[12][13]

| Parameter | Model System | Treatment | Change from Control | Reference |

| Overall Cardiac ATP Production | db/db mouse hearts | This compound | +31% | [12] |

| Cytosolic ATP Levels | db/db mouse hearts | This compound | Significantly increased | [13] |

| Mitochondrial ATP Levels | db/db mouse hearts | This compound | Significantly increased | [13][14] |

| ATP Generation | Doxorubicin-treated rats | This compound (30 mg/kg) | Improved | [4] |

| ATP Generation | High glucose-treated HK-2 cells | This compound (500 nM) | Ameliorated decrease | [15] |

Mitochondrial Dynamics

This compound also modulates mitochondrial dynamics, the balance between mitochondrial fission and fusion, which is crucial for maintaining a healthy mitochondrial network.[16][17] The drug has been observed to inhibit excessive mitochondrial fission and promote fusion, thereby preserving mitochondrial integrity.[18]

| Parameter | Model System | Treatment | Effect | Reference |

| Mitochondrial Fission | High glucose-treated H9C2 cells | This compound | Reduced | [6][18] |

| Mitochondrial Fusion Proteins (Mfn1, Opa1) | High glucose-treated H9C2 cells | This compound | Increased expression | [18] |

| Mitochondrial Fission Protein (Drp1) | High glucose-treated H9C2 cells | This compound | Decreased expression | [18] |

| Mitochondrial Size | Diabetic hearts after myocardial infarction | This compound | Normalized | [19] |

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature to assess the impact of this compound on mitochondrial function.

High-Resolution Respirometry

This technique is used to measure the oxygen consumption rate of isolated mitochondria or permeabilized cells, providing a detailed analysis of electron transport chain function.

Protocol Outline:

-

Sample Preparation: Isolate mitochondria from tissues (e.g., cardiac muscle, skeletal muscle) via differential centrifugation or permeabilize cultured cells using digitonin.[3][10]

-

Respirometer Setup: Utilize a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).[7][20] Calibrate the oxygen sensors and add the appropriate respiration medium (e.g., MiR05).

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

State 2 (Leak Respiration): Add substrates for Complex I (e.g., malate, glutamate, pyruvate) to measure basal oxygen consumption.

-

State 3 (Oxidative Phosphorylation): Add ADP to stimulate ATP synthesis and measure maximal coupled respiration.

-

Complex II Respiration: Add a Complex II substrate (e.g., succinate) to assess its contribution.

-

ETS Capacity: Add an uncoupler (e.g., FCCP) to measure the maximal capacity of the electron transport system.

-

Inhibition: Sequentially add inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contribution of each complex.

-

-

Data Analysis: Normalize oxygen consumption rates to mitochondrial protein content or cell number.

Western Blotting for Signaling Proteins

Western blotting is employed to quantify the expression levels of key proteins in the signaling pathways modulated by this compound.

Protocol Outline:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Separate proteins by size on a polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane with a solution of non-fat milk or bovine serum albumin (BSA).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AMPK, AMPK, PGC-1α, NRF-1, TFAM).[4]

-

Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantification: Densitometrically quantify the protein bands and normalize to a loading control (e.g., GAPDH, β-actin).[21]

ATP Measurement

Cellular and mitochondrial ATP levels can be quantified using commercially available luminescence-based assays.

Protocol Outline:

-

Sample Preparation: Lyse cells to release cytosolic ATP or isolate mitochondria to measure mitochondrial ATP.

-

Assay Reaction: Use a luciferase/luciferin-based ATP assay kit. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Measurement: Measure the light output using a luminometer.

-

Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

-

Normalization: Normalize ATP levels to protein concentration or cell number.[4]

Conclusion

This compound exerts a significant and beneficial impact on mitochondrial function and biogenesis. Through the activation of the AMPK/SIRT1/PGC-1α signaling pathway, it enhances mitochondrial respiration, boosts ATP production, and maintains a healthy mitochondrial network by modulating mitochondrial dynamics. These effects likely contribute to the observed cardioprotective and metabolic benefits of this compound. The experimental protocols detailed herein provide a robust framework for further investigation into the intricate molecular mechanisms underlying the therapeutic actions of this drug.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound ameliorates diabetic cardiomyopathy probably via activating AMPK/PGC-1α and inhibiting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound suppresses mitochondrial reactive oxygen species generation and mitigates the inducibility of atrial fibrillation in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound attenuates doxorubicin-induced cardiotoxicity by activating AMPK/SIRT-1/PGC-1α-mediated mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Enhances Autophagy, Mitochondrial Biogenesis, and Antioxidant Defense and Ameliorates Renal Ischemia/Reperfusion in Nondiabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. This compound improves cardiac mitochondrial function and survival through energy regulation in a murine model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

- 10. journals.physiology.org [journals.physiology.org]

- 11. researchgate.net [researchgate.net]

- 12. This compound Increases Cardiac Energy Production in Diabetes: Novel Translational Insights Into the Heart Failure Benefits of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The SGLT2 inhibitor this compound improves cardiac energy status via mitochondrial ATP production in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pure.ed.ac.uk [pure.ed.ac.uk]

- 16. This compound ameliorates cardiac dysfunction in heart failure mice via regulating mitochondrial dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound Prevent High-Glucose Stimulation Inducing Apoptosis and Mitochondria Fragmentation in H9C2 Cells through the Calcium-Dependent Activation Extracellular Signal-Regulated Kinase 1/2 Pathway [mdpi.com]

- 19. This compound normalizes the size and number of mitochondria and prevents reduction in mitochondrial size after myocardial infarction in diabetic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. endocrine-abstracts.org [endocrine-abstracts.org]

- 21. researchgate.net [researchgate.net]

Empagliflozin's Role in Reducing Oxidative Stress and Inflammation: A Technical Guide

Introduction

Empagliflozin, a selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), has demonstrated significant cardiovascular and renal benefits that extend beyond its glucose-lowering effects. A growing body of evidence indicates that these protective effects are, in large part, attributable to the drug's ability to mitigate oxidative stress and inflammation.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms and signaling pathways through which this compound exerts its antioxidant and anti-inflammatory actions, supported by quantitative data and detailed experimental methodologies.

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a key pathological driver in cardiovascular and renal diseases. This compound counteracts this imbalance through multiple, interconnected pathways.

Core Signaling Pathways

1.1.1. Activation of the Nrf2/ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of antioxidant and cytoprotective genes.[4]

This compound has been shown to promote the nuclear translocation of Nrf2, thereby enhancing the expression of downstream targets like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px).[2][5][6][7] This activation plays a pivotal role in this compound's ability to ameliorate fibrosis and oxidative damage in various tissues, including the heart, kidneys, and peritoneum.[5][8][9]

1.1.2. Modulation of the AMPK Signaling Pathway AMP-activated protein kinase (AMPK) is a critical cellular energy sensor. Its activation triggers processes that restore energy homeostasis and protect against cellular stress. This compound has been demonstrated to activate AMPK, which subsequently leads to the reduction of oxidative stress through several mechanisms.[10][11] Activated AMPK can inhibit mitochondrial fission, a process linked to increased mitochondrial ROS (mtROS) production.[12][13] Furthermore, AMPK activation is upstream of Nrf2, suggesting a coordinated response where this compound enhances cellular antioxidant defenses through an AMPK/Nrf2 axis.[14]

1.1.3. Inhibition of the NHE/PKC/NOX Axis In human coronary artery endothelial cells (HCAECs), pathological stretch can induce ROS production by activating NADPH oxidase (NOX).[15][16] This process is mediated by an increase in intracellular Ca2+ which activates protein kinase C (PKC). This compound has been shown to inhibit this pathway by acting on the Na+/H+ exchanger (NHE), which in turn prevents the downstream activation of PKC and NOX, ultimately suppressing ROS generation.[15][16]

Quantitative Data on Oxidative Stress Markers

The antioxidant effects of this compound have been quantified in various preclinical and clinical studies.

| Parameter | Model / Population | Treatment | Outcome | Reference |

| Superoxide Production | Leukocytes from T2D patients | 10 mg/day this compound for 24 weeks | Significant reduction | [17] |

| Glutathione (GSH) Content | Leukocytes from T2D patients | 10 mg/day this compound for 24 weeks | Significant increase | [17] |

| SOD & GSH-Px Activity | Cardiac tissue of diabetic mice | 10 mg/kg/day this compound for 10 weeks | Significantly higher vs. untreated diabetic mice (P < 0.05) | [7] |

| Malondialdehyde (MDA) | Cardiac tissue of diabetic mice | 10 mg/kg/day this compound for 10 weeks | Significantly lower vs. untreated diabetic mice (P < 0.05) | [7] |

| NOX4 Expression | Cardiac tissue of diabetic mice | 10 mg/kg/day this compound for 10 weeks | Significantly decreased vs. untreated diabetic mice (P < 0.05) | [7] |

| Lymphocytic ROS | T2DM patients with CAD | 10 mg/day this compound for 6 months | Significant reduction vs. placebo | [18] |

| Total Antioxidant Capacity | T2DM patients with CAD | 10 mg/day this compound for 6 months | Significant increase vs. placebo | [18] |

Attenuation of Inflammation

Chronic low-grade inflammation is a hallmark of type 2 diabetes and contributes significantly to its associated complications. This compound exerts potent anti-inflammatory effects by modulating key inflammatory pathways and cytokine profiles.

Core Signaling Pathways & Mechanisms

2.1.1. Reduction of Pro-inflammatory Cytokines Clinical and preclinical studies consistently show that this compound treatment leads to a reduction in circulating and tissue levels of pro-inflammatory mediators. These include high-sensitivity C-reactive protein (hs-CRP), myeloperoxidase (MPO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[17][18][19][20]

2.1.2. Upregulation of Anti-inflammatory Cytokines Concurrently, this compound promotes an anti-inflammatory environment by increasing the levels of protective cytokines, most notably interleukin-10 (IL-10).[17][19][20] IL-10 is a potent anti-inflammatory cytokine that plays a crucial role in suppressing pro-inflammatory responses.

2.1.3. Inhibition of the NLRP3 Inflammasome The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. This compound has been shown to inhibit the activation of the NLRP3 inflammasome, which may be linked to its ability to activate AMPK and reduce ROS, both of which can act as upstream triggers for inflammasome assembly.[2][19][21]

Quantitative Data on Inflammatory Markers

| Parameter | Model / Population | Treatment | Outcome | Reference |

| hs-CRP | T2D patients | 10 mg/day this compound for 24 weeks | Significant decrease (p < 0.05) | [17] |

| Myeloperoxidase (MPO) | T2D patients | 10 mg/day this compound for 24 weeks | Significant decrease (p < 0.05) | [17] |

| IL-10 | T2D patients | 10 mg/day this compound for 24 weeks | Significant increase (p < 0.05) | [17] |

| IL-6 | T2DM patients with CAD | 10 mg/day this compound for 6 months | Adjusted difference vs. placebo: -1.06 pg/mL (p = 0.006) | [18] |

| hs-CRP | T2DM patients with CAD | 10 mg/day this compound for 6 months | Adjusted difference vs. placebo: -2.86 mg/L (p = 0.003) | [18] |

| Ferritin & Uric Acid | T2D patients | 10 mg/day this compound for 3 months | Significant decrease | [22][23] |

| TNF-α, IL-1β, IL-6 | Colonic tissue of rats with induced colitis | This compound administration | Decreased expression | [19] |

Experimental Protocols and Methodologies

The findings described in this guide are based on a variety of experimental models and assays. Below are detailed methodologies for key experiments cited.

In Vitro & Ex Vivo Models

-

Cell Culture Under Pathological Stress:

-

Model: Human Coronary Artery Endothelial Cells (HCAECs).

-

Protocol: Cells are cultured on flexible membranes and subjected to mechanical stretch (e.g., 10%) to mimic pathological conditions. Pre-treatment with this compound (e.g., 1 µM) is performed for a specified duration before applying the stretch.

-

Assays: ROS production is measured using fluorescent probes (e.g., DHE). NOX activity is assessed via lucigenin-enhanced chemiluminescence. Protein expression and phosphorylation (e.g., PKC, NOX subunits) are determined by Western blot.[15][16]

-

-

Inflammatory Response in Tubular Cells:

-

Model: Human proximal tubular cell lines (e.g., HK-2, RPTEC/TERT1).

-

Protocol: Cells are cultured under normoglycemic conditions and stimulated with an inflammatory cytokine, such as IL-1β (e.g., 10 ng/mL), in the presence or absence of this compound (e.g., 500 nM).

-

Assays: Changes in gene expression are evaluated on a genome-wide level using microarray analysis or on a targeted level using qRT-PCR for specific inflammatory genes (e.g., CXCL8/IL8, MCP-1/CCL2).[24]

-

Animal Models

-

Diabetic Cardiomyopathy Model:

-

Model: Type 2 diabetic mice (e.g., KK-Ay or db/db mice).

-

Protocol: Mice are treated with this compound (e.g., 10 mg/kg/day via oral gavage) or vehicle for an extended period (e.g., 8-10 weeks).

-

Assays: Cardiac function is evaluated by echocardiography. Heart tissues are harvested for analysis. Oxidative stress markers (SOD, GSH-Px, MDA) are measured using commercial spectrophotometric kits. Fibrosis is assessed by measuring myocardial hydroxyproline concentration. Protein expression of signaling molecules (Nrf2, TGF-β, Smad) is determined by Western blot.[7][11]

-

-

Doxorubicin-Induced Cardiotoxicity:

-

Model: Non-diabetic mice (e.g., C57Bl/6).

-

Protocol: Mice are treated with doxorubicin to induce cardiotoxicity, with or without co-administration of this compound.

-

Assays: Cardiac function is assessed via echocardiography (measuring ejection fraction, fractional shortening, and myocardial strain). Heart tissue is analyzed for markers of inflammation (NLRP3, MyD88, cytokines via ELISA or Western blot), oxidative stress (xanthine oxidase activity), and fibrosis.[21]

-

Human Clinical Trials

-

Randomized Controlled Trial (RCT) Design:

-

Population: Patients with type 2 diabetes and established coronary artery disease.

-

Protocol: A double-blind, placebo-controlled trial where patients are randomized to receive this compound (e.g., 10 mg/day) or a placebo, in addition to standard care, for a defined period (e.g., 6 months).

-

Assays: Blood samples are collected at baseline and at the end of the study. A panel of inflammatory (hs-CRP, IL-6, IL-1β) and oxidative stress (lymphocytic ROS, SOD activity, total antioxidant capacity) biomarkers are measured using ELISA, chemiluminescence, or spectrophotometric assays.[18]

-

Conclusion

This compound reduces oxidative stress and inflammation through a complex and multifaceted mechanism of action that is, in part, independent of its SGLT2 inhibitory and glucose-lowering effects. The core mechanisms involve the activation of protective signaling pathways such as Nrf2 and AMPK, and the inhibition of detrimental pathways including the NHE/PKC/NOX axis and the NLRP3 inflammasome. These actions translate into a measurable reduction in oxidative damage and a systemic shift from a pro-inflammatory to an anti-inflammatory state. These molecular and cellular effects are fundamental to the cardiorenal protection observed in large-scale clinical trials and position this compound as a therapeutic agent with significant pleiotropic benefits. Further research into these pathways will continue to refine our understanding and may uncover new therapeutic applications.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Immunomodulatory Effects of SGLT2 Inhibitors—Targeting Inflammation and Oxidative Stress in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The antioxidative effects of this compound on high glucose‑induced epithelial-mesenchymal transition in peritoneal mesothelial cells via the Nrf2/HO-1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. SGLT2 inhibition with this compound attenuates myocardial oxidative stress and fibrosis in diabetic mice heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Beneficial Effects of this compound Are Mediated by Reduced Renal Inflammation and Oxidative Stress in Spontaneously Hypertensive Rats Expressing Human C-Reactive Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SGLT2 inhibitor downregulated oxidative stress via activating AMPK pathway for cardiorenal (CR) protection in CR syndrome rodent fed with high protein diet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound ameliorates diabetic cardiomyopathy probably via activating AMPK/PGC-1α and inhibiting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound rescues diabetic myocardial microvascular injury via AMPK-mediated inhibition of mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | this compound suppresses mitochondrial reactive oxygen species generation and mitigates the inducibility of atrial fibrillation in diabetic rats [frontiersin.org]

- 14. This compound attenuates the renal tubular ferroptosis in diabetic kidney disease through AMPK/NRF2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound prevents oxidative stress in human coronary artery endothelial cells via the NHE/PKC/NOX axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. The effect of this compound on markers of inflammation in patients with concomitant type 2 diabetes mellitus and Coronary ARtery Disease: the EMPA-CARD randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. The SGLT-2 inhibitor this compound improves myocardial strain, reduces cardiac fibrosis and pro-inflammatory cytokines in non-diabetic mice treated with doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Effects of Semaglutide and this compound on Inflammatory Markers in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of Semaglutide and this compound on Inflammatory Markers in Patients with Type 2 Diabetes [ouci.dntb.gov.ua]

- 24. mdpi.com [mdpi.com]

The Effect of Empagliflozin on Ketone Body Metabolism in Heart Failure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the effects of the sodium-glucose cotransporter 2 (SGLT2) inhibitor, empagliflozin, on ketone body metabolism in the context of heart failure. It is designed to be a core resource for researchers, scientists, and professionals in drug development, offering a detailed examination of the underlying mechanisms, quantitative clinical and preclinical data, and the experimental protocols used to derive these findings.

Introduction: The "Thrifty Substrate" Hypothesis in Heart Failure

Heart failure (HF) is characterized by a state of cardiac energy deficit, where the failing myocardium's ability to utilize its primary fuel source, fatty acids, is impaired. This leads to a metabolic shift towards less efficient glucose utilization. SGLT2 inhibitors, a class of drugs initially developed for type 2 diabetes, have demonstrated remarkable cardiovascular benefits in patients with HF, irrespective of their diabetic status. One of the leading hypotheses to explain these benefits is the "thrifty substrate" or "super fuel" hypothesis. This theory posits that by inducing a mild, persistent state of ketosis, SGLT2 inhibitors provide the failing heart with a more energy-efficient fuel source—ketone bodies. Ketone bodies, primarily β-hydroxybutyrate (β-OHB), acetoacetate, and acetone, are readily taken up and oxidized by the myocardium, yielding more ATP per unit of oxygen consumed compared to fatty acids and glucose. This guide delves into the evidence supporting this hypothesis, with a specific focus on this compound.

Mechanism of Action: this compound-Induced Ketogenesis

The ketogenic effect of this compound is not a direct action but rather a consequence of its primary mechanism of inhibiting SGLT2 in the proximal tubules of the kidneys. This inhibition leads to glycosuria, a deliberate loss of glucose in the urine, which in turn triggers a cascade of metabolic changes that mimic a fasting-like state.

The key steps in this process are:

-

Reduced Plasma Glucose and Insulin Levels: The urinary glucose excretion lowers blood glucose levels.

-

Increased Glucagon Secretion: The lower glucose levels, along with a direct effect of SGLT2 inhibition on pancreatic α-cells, lead to an increase in glucagon secretion.

-

Altered Insulin-to-Glucagon Ratio: The combination of decreased insulin and increased glucagon results in a significantly lower insulin-to-glucagon ratio.

-

Enhanced Lipolysis: This hormonal milieu promotes the breakdown of triglycerides in adipose tissue, releasing free fatty acids (FFAs) into the circulation.

-

Increased Hepatic Ketogenesis: The liver takes up the increased circulating FFAs and, under the influence of the low insulin-to-glucagon ratio, shifts its metabolism towards β-oxidation and the production of ketone bodies.

Quantitative Data on the Effect of this compound on Ketone Bodies in Heart Failure

Several clinical trials and preclinical studies have quantified the impact of this compound on circulating ketone body levels in patients with heart failure. The following tables summarize these findings.

Table 1: Clinical Trials of this compound in Heart Failure and Ketone Body Levels

| Trial Name (ClinicalTrials.gov ID) | Patient Population | Treatment Group | N | Baseline β-OHB (mmol/L, mean ± SD or median [IQR]) | Follow-up β-OHB (mmol/L, mean ± SD or median [IQR]) | % Change from Baseline | p-value | Reference |

| NCT03128528 | Stable Chronic Heart Failure | This compound 10 mg | 36 | 0.12 ± 0.22 | 0.16 ± 0.18 | +33.39% | 0.017 | [1][2][3] |

| Placebo | 17 | 0.08 ± 0.04 | 0.11 ± 0.09 | - | 0.406 | [1][2][3] | ||

| Empire HF (NCT03198585) | Heart Failure with Reduced Ejection Fraction | This compound 10 mg | 94 | 0.10 [0.05–0.18] | 0.11 [0.07–0.2] | - | 0.005 (vs. placebo) | [4] |

| Placebo | 94 | 0.10 [0.06–0.17] | 0.09 [0.05–0.15] | - | - | [4] | ||

| EMPA-TROPISM (NCT03485222) | Non-diabetic Heart Failure with Reduced Ejection Fraction | This compound 10 mg | 42 | Data not reported | Data not reported | - | - | [5] |

| Placebo | 42 | Data not reported | Data not reported | - | - | [5] | ||

| EMPA-VISION (NCT04222509) | HFrEF and HFpEF | This compound 10 mg | 35 | No significant change | No significant change | - | >0.05 | [6][7] |

| Placebo | 36 | No significant change | No significant change | - | >0.05 | [6][7] |

Note: The EMPA-TROPISM trial focused on cardiac remodeling and function, and while the metabolic effects were a key hypothesis, specific ketone body data was not the primary reported outcome.

Table 2: Clinical Trials of Other SGLT2 Inhibitors in Heart Failure and Ketone Body Levels

| Trial Name | Patient Population | Treatment Group | N | Baseline β-OHB (µmol/L, mean ± SD) | Follow-up β-OHB (µmol/L, mean ± SD) | Ketosis (>500 µmol/L) | p-value | Reference |

| DEFINE-HF (Dapagliflozin) | Heart Failure with Reduced Ejection Fraction | Dapagliflozin 10 mg | 117 | Not specified | Increased ketone-related metabolites | 2.5% | 0.01 (for metabolite cluster) | [1][4][8][9] |

| Placebo | 117 | Not specified | No significant change | 0.9% | - | [1][4][8][9] | ||

| PRESERVED-HF (Dapagliflozin) | Heart Failure with Preserved Ejection Fraction | Dapagliflozin 10 mg | - | No significant change in ketone metabolites | No significant change | - | >0.05 | [10] |

| Placebo | - | No significant change | No significant change | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of this compound and ketone body metabolism research.

Measurement of β-Hydroxybutyrate (β-OHB) in Serum/Plasma (Enzymatic Assay)

This protocol is based on the enzymatic oxidation of β-OHB to acetoacetate.

-

Principle: β-hydroxybutyrate dehydrogenase catalyzes the oxidation of β-OHB to acetoacetate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the β-OHB concentration in the sample.

-

Instrumentation: Automated clinical chemistry analyzer (e.g., Beckman Coulter DxC 700 AU).

-

Procedure:

-

Sample Collection and Preparation: Collect whole blood in serum separator tubes or EDTA tubes. Centrifuge at 3000 x g for 10 minutes at 4°C to separate serum or plasma. Store samples at -80°C until analysis.

-

Reagent Preparation: Prepare the β-OHB reagent and calibrators according to the manufacturer's instructions (e.g., DiaSys β-Hydroxybutyrate 21 FS).

-

Automated Analysis: Program the clinical chemistry analyzer with the parameters for the β-OHB assay. The instrument will automatically pipette the samples, calibrators, and reagents into cuvettes, incubate the reaction, and measure the change in absorbance at 340 nm.

-

Data Analysis: The analyzer's software calculates the β-OHB concentration in the samples based on the calibration curve generated from the standards.

-

Targeted Metabolomics of Acylcarnitines (Mass Spectrometry)

This protocol is used for the simultaneous quantification of multiple acylcarnitines, which are markers of fatty acid oxidation.

-

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and quantify different acylcarnitine species based on their mass-to-charge ratio.

-

Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., AB SCIEX 4000 QTrap).

-

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

Protein precipitation: Add a known volume of cold acetonitrile containing internal standards (isotopically labeled acylcarnitines) to a specific volume of plasma.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Transfer the supernatant to a new tube and dry under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the acylcarnitines using a suitable chromatography column (e.g., C18 column).

-

Detect and quantify the individual acylcarnitine species using multiple reaction monitoring (MRM) mode on the mass spectrometer.

-

-

Data Analysis: Process the raw data using specialized software to identify and quantify each acylcarnitine based on its retention time and specific MRM transitions. Normalize the results to the internal standards.

-

Metabolic Flux Analysis in Cardiac Tissue (Seahorse XF Analyzer)

This protocol measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in live cardiac tissue slices, providing insights into mitochondrial respiration and glycolysis.

-

Principle: The Seahorse XF Analyzer uses solid-state sensors to simultaneously measure the OCR and ECAR in real-time in a microplate format.

-

Instrumentation: Agilent Seahorse XFe96 or XFe24 Analyzer.

-

Procedure:

-

Cardiac Tissue Slice Preparation:

-

Excise the heart and place it in ice-cold cardioplegia solution.

-

Prepare thin (150-300 µm) cardiac tissue slices using a vibratome.

-

Culture the slices for a short period in a physiological buffer to allow for recovery.

-

-

Seahorse Assay Setup:

-

Hydrate the Seahorse sensor cartridge with calibrant solution overnight.

-

Place the cardiac tissue slices into the wells of a Seahorse XF islet capture microplate containing assay medium supplemented with substrates (e.g., glucose, pyruvate, fatty acids).

-

Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A) to assess different parameters of mitochondrial function.

-

-

Seahorse XF Analysis:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibration plate with the cell culture plate containing the tissue slices.

-

Run the assay, which involves cycles of mixing, waiting, and measuring to determine baseline OCR and ECAR, followed by sequential injections of the metabolic modulators.

-

-

Data Analysis: Use the Seahorse Wave software to analyze the data and calculate key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

In Vivo Cardiac Metabolic Flux (Hyperpolarized 13C Magnetic Resonance Spectroscopy)

This advanced imaging technique allows for the real-time, non-invasive assessment of metabolic fluxes in the heart.

-

Principle: A 13C-labeled substrate (e.g., [1-13C]pyruvate) is hyperpolarized to dramatically increase its magnetic resonance signal. Following intravenous injection, the metabolic fate of the 13C label can be tracked as it is converted into downstream metabolites (e.g., [1-13C]lactate, [1-13C]alanine, and H13CO3-), providing a direct measure of metabolic pathway activity.

-

Instrumentation: Magnetic Resonance Imaging (MRI) scanner (e.g., 3T or higher) equipped for 13C detection, and a dynamic nuclear polarization (DNP) polarizer.

-

Procedure:

-

Hyperpolarization: The 13C-labeled substrate is prepared in a glassy state with a stable radical and hyperpolarized at low temperature (around 1 K) and high magnetic field in the DNP polarizer.

-

Dissolution and Injection: The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution and quality controlled for pH, temperature, and concentration before being drawn into a syringe for injection.

-

In Vivo MRS: The subject is positioned in the MRI scanner. The hyperpolarized substrate is injected intravenously, and 13C MR spectra are acquired dynamically from the heart to track the appearance and evolution of the 13C-labeled metabolites.

-

Data Analysis: The acquired spectra are processed to quantify the signal intensity of the substrate and its metabolic products over time. Kinetic modeling is then applied to these time-courses to estimate the rates of metabolic fluxes.

-

Discussion and Future Directions

The evidence presented in this guide strongly supports the hypothesis that this compound induces a modest but significant increase in circulating ketone bodies in patients with heart failure. This metabolic shift has the potential to provide a more efficient energy source for the failing heart. However, the direct causal link between this increase in ketones and the observed cardiovascular benefits of this compound is still an area of active investigation.

While some studies, such as the NCT03128528 and Empire HF trials, have demonstrated a clear increase in β-OHB with this compound, others like the EMPA-VISION trial did not observe a significant change in circulating ketone bodies.[1][2][3][4][6][7] These discrepancies may be due to differences in patient populations, duration of treatment, and the sensitivity of the assays used.

Future research should focus on:

-

Directly measuring myocardial ketone body uptake and oxidation in response to this compound treatment in humans, potentially using advanced imaging techniques like hyperpolarized 13C MRS.

-

Investigating the downstream signaling effects of ketone bodies in cardiomyocytes, beyond their role as an energy substrate.

-

Conducting further clinical trials with standardized methodologies for ketone body measurement to clarify the consistency and magnitude of the ketogenic effect of this compound across different heart failure phenotypes.

Conclusion

This compound's impact on ketone body metabolism represents a paradigm shift in our understanding of its therapeutic mechanisms in heart failure. The "thrifty substrate" hypothesis provides a compelling explanation for the drug's beneficial effects on cardiac energetics. This in-depth technical guide has summarized the key quantitative data, detailed the experimental protocols used to generate this data, and provided a framework for understanding the underlying signaling pathways. As research in this field continues to evolve, a deeper understanding of the intricate interplay between SGLT2 inhibition, ketone body metabolism, and cardiac function will be crucial for optimizing the treatment of heart failure.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Effect of this compound on ketone bodies in patients with stable chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Randomized Trial of this compound in Nondiabetic Patients With Heart Failure and Reduced Ejection Fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Assessment of Cardiac Energy Metabolism, Function, and Physiology in Patients With Heart Failure Taking this compound: The Randomized, Controlled EMPA-VISION Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Metabolic Effects of the SGLT2 Inhibitor Dapagliflozin in Heart Failure Across the Spectrum of Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Empagliflozin Administration in Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of empagliflozin in common diabetic mouse models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of SGLT2 inhibitors.

Introduction

This compound is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which is primarily located in the proximal renal tubules.[1][2] Its mechanism of action involves reducing renal glucose reabsorption, thereby promoting urinary glucose excretion and lowering blood glucose levels in an insulin-independent manner.[2][3][4] Preclinical studies in diabetic mouse models are crucial for understanding the therapeutic potential and underlying molecular mechanisms of this compound in treating diabetes and its complications.

Diabetic Mouse Models

Two primary models are widely used to study the effects of this compound in conditions mimicking type 1 and type 2 diabetes.

Streptozotocin (STZ)-Induced Diabetes Model (Type 1 Diabetes Model)

This model is established by administering streptozotocin, a chemical that is toxic to pancreatic β-cells, leading to insulin deficiency and hyperglycemia.[5] Both single high-dose and multiple low-dose STZ injection protocols can be used.[5][6] The multiple low-dose protocol is often preferred as it more closely mimics the progressive autoimmune islet destruction seen in human type 1 diabetes.[5]

High-Fat Diet (HFD)-Induced Diabetes/Obesity Model (Type 2 Diabetes Model)

This model replicates key features of human type 2 diabetes, including obesity, insulin resistance, and hyperglycemia, by feeding mice a diet with a high percentage of calories from fat.[4][7][8] C57BL/6J mice are a commonly used strain for this model due to their susceptibility to diet-induced obesity.[7][9]

Experimental Protocols

Protocol for Induction of Diabetes

2.1.1. Streptozotocin (STZ)-Induced Diabetes

-

Animal Preparation: Use male mice (e.g., C57BL/6J or NMRI strains), 6-8 weeks old.[10] House animals under standard conditions with ad libitum access to food and water.

-

STZ Preparation: Prepare a fresh solution of STZ in cold 0.1 M sodium citrate buffer (pH 4.5) immediately before use.[1][5] STZ is unstable in solution.[5]

-

STZ Administration (Multiple Low-Dose Protocol):

-

Confirmation of Diabetes:

2.1.2. High-Fat Diet (HFD)-Induced Diabetes

-

Animal Preparation: Use male C57BL/6J mice, typically starting at 6 weeks of age.[11]

-

Dietary Regimen:

-

Confirmation of Diabetic Phenotype:

-

Monitor body weight weekly.[8]

-

Periodically measure fasting blood glucose and perform glucose and insulin tolerance tests to confirm the development of hyperglycemia and insulin resistance.

-

Protocol for this compound Administration

This compound can be administered through various routes, including oral gavage, mixed in the diet, or via injection.

2.2.1. Oral Gavage

-

Preparation: Prepare a suspension of this compound in a vehicle such as 0.5% hydroxyethyl cellulose.[12]

-

Administration: Administer a daily dose of this compound by oral gavage. Common dosages range from 3 mg/kg to 30 mg/kg body weight.[3][11][13]

-

Example: For a 10 mg/kg dose, a 25g mouse would receive 0.25 mg of this compound.

-

-

Duration: Treatment duration can vary from a few days to several weeks (e.g., 4 to 13 weeks), depending on the study's objectives.[3][4][14]

2.2.2. Administration in Diet

-

Preparation: this compound can be commercially incorporated into the rodent diet at a specified concentration.

-

Dosage Calculation: The concentration in the food is calculated to achieve a target dose in mg/kg of body weight per day, based on average daily food consumption.

-